molecular formula C9H11NO B8590060 4-Amino-2,5-dimethylbenzaldehyde

4-Amino-2,5-dimethylbenzaldehyde

Cat. No.: B8590060
M. Wt: 149.19 g/mol
InChI Key: UZCDQOXDZFEIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,5-dimethylbenzaldehyde is an aromatic organic compound of interest in advanced chemical research and development. This compound features an aldehyde group and an amino group on a dimethyl-substituted benzene ring, making it a valuable multifunctional intermediate. Its potential research applications are derived from the reactivity of its functional groups. The aldehyde group can undergo condensation reactions with primary amines to form Schiff bases, which are valuable ligands in coordination chemistry and can be used to create metal complexes with potential biological activity . Furthermore, the molecule can serve as a precursor in the synthesis of more complex heterocyclic systems and organic materials. Researchers utilize this and similar substituted benzaldehydes in pharmaceutical research for the development of novel bioactive molecules and in material science for the creation of specialized polymers and dyes. The presence of multiple functional groups allows for sequential chemical modifications, enabling its use in structure-activity relationship (SAR) studies and the construction of molecular libraries. Handling should adhere to standard laboratory safety protocols. 4-Amino-2,5-dimethylbenzaldehyde is intended for research and further manufacturing applications only. It is not certified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-amino-2,5-dimethylbenzaldehyde

InChI

InChI=1S/C9H11NO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,10H2,1-2H3

InChI Key

UZCDQOXDZFEIPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Amino-2,5-dimethylbenzaldehyde with key analogs based on substituent patterns, molecular weights, and functional groups:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
4-Amino-2,5-dimethylbenzaldehyde Not Provided C₉H₁₁NO 4-NH₂; 2,5-CH₃ 149.19* Expected high polarity, moderate solubility
4-Amino-3,5-dichlorobenzaldehyde 62909-66-4 C₇H₅Cl₂NO 4-NH₂; 3,5-Cl 190.02 Higher density, halogenated reactivity
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 4-CH₂Br 199.05 Electrophilic bromine, alkylation potential
4-Amino-2,2,6,6-tetramethylpiperidine 36768-62-4 C₉H₂₀N₂ Cyclic amine; 2,6-CH₃ 156.30 High basicity, corrosive to metals
4-Amino-2,5-dimethylbenzoic acid 2486-75-1 C₉H₁₁NO₂ 4-NH₂; 2,5-CH₃; COOH 181.19 Acidic, hydrogen-bonding capacity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Chlorine atoms in 4-Amino-3,5-dichlorobenzaldehyde increase molecular weight and introduce halogen-specific reactivity (e.g., nucleophilic substitution) compared to the methyl groups in 4-Amino-2,5-dimethylbenzaldehyde .
  • Functional Group Differences: Replacing the aldehyde group with a carboxylic acid (as in 4-Amino-2,5-dimethylbenzoic acid) drastically alters solubility and acidity, favoring ionic interactions .
  • Safety Profiles: 4-Amino-2,2,6,6-tetramethylpiperidine exhibits significant hazards (e.g., skin corrosion, aquatic toxicity), whereas brominated analogs like 4-(Bromomethyl)benzaldehyde require careful handling due to understudied toxicology .

Preparation Methods

Reaction Overview

The most documented method for synthesizing 4-amino-2,5-dimethylbenzaldehyde involves a two-step process:

  • Nitration : Introduction of a nitro group at the 4-position of 2,5-dimethylbenzaldehyde.

  • Reduction : Catalytic hydrogenation of the nitro group to an amine.

This approach leverages the directing effects of methyl and aldehyde groups to achieve regioselectivity, yielding the target compound with high purity.

Nitration Step

Alternative Synthetic Routes

Comparison with Related Compounds

The synthesis of 4-amino-3,5-dimethylbenzaldehyde (a structural isomer) involves similar nitration-reduction sequences but requires stringent control over nitration regioselectivity. In contrast, 2,5-dimethoxybenzaldehyde synthesis employs alkylation of phenolic intermediates, underscoring the divergent reactivity of methoxy versus amino groups.

Table 1. Summary of Key Reaction Parameters for 4-Amino-2,5-dimethylbenzaldehyde Synthesis

ParameterDetails
Starting Material 2,5-Dimethylbenzaldehyde
Nitration Reagents HNO₃/H₂SO₄ (mixed acid)
Reduction Reagents H₂ (1 atm), 10% Pd/C, methanol
Reaction Time Nitration: Not specified; Reduction: 2–4 hours
Yield 79.1%
Purity 98% (after recrystallization)
Reference

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2,5-dimethylbenzaldehyde in laboratory settings?

A common method involves condensation reactions of substituted benzaldehydes with amino derivatives under acidic conditions. For example, refluxing substituted aldehydes with amino-triazole precursors in ethanol and glacial acetic acid (5 drops per 0.001 mol) for 4 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Adjust reaction stoichiometry based on precursor reactivity, and confirm product purity via HPLC or TLC.

Q. How should researchers handle and store 4-Amino-2,5-dimethylbenzaldehyde to ensure safety and stability?

Store in airtight, light-resistant containers at room temperature, away from oxidizing agents and moisture. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. If exposed, flush eyes with water for 15 minutes and wash skin with soap . Stability tests under inert atmospheres (N₂/Ar) are recommended for long-term storage .

Q. What spectroscopic techniques are optimal for characterizing 4-Amino-2,5-dimethylbenzaldehyde?

Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and amine/aldehyde groups.
  • FT-IR for identifying C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported reactivity of 4-Amino-2,5-dimethylbenzaldehyde in different solvents?

Systematically evaluate solvent effects (polarity, proticity) on reaction outcomes. For instance, in polar aprotic solvents (DMF, DMSO), the aldehyde group may exhibit enhanced electrophilicity, while protic solvents (ethanol) could stabilize intermediates via hydrogen bonding. Compare kinetic data (e.g., reaction rates in acetonitrile vs. THF) and use computational tools (DFT) to model solvent interactions .

Q. What strategies are effective in minimizing by-product formation during the synthesis of 4-Amino-2,5-dimethylbenzaldehyde?

  • Temperature control : Maintain reflux temperatures below decomposition thresholds (e.g., 80–90°C for ethanol-based reactions).
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Protecting groups : Temporarily block the amino group with Boc or Fmoc to prevent unwanted side reactions .
  • In situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the electronic environment of 4-Amino-2,5-dimethylbenzaldehyde influence its bioactivity in pharmacological studies?

The electron-donating methyl groups and amine moiety enhance nucleophilic reactivity, making it a candidate for Schiff base formation with biomolecules. Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing methyl with halogens) and testing antimicrobial or enzyme-inhibition activity .

Q. What analytical methods are suitable for detecting trace impurities in 4-Amino-2,5-dimethylbenzaldehyde?

  • GC-MS or HPLC-MS for volatile/semi-volatile impurities.
  • ICP-OES for metal contaminants (e.g., residual catalysts).
  • ¹H NMR with suppression techniques to identify low-abundance by-products (<0.1%) .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data for 4-Amino-2,5-dimethylbenzaldehyde?

  • Cross-validate purity via elemental analysis (C, H, N) and DSC for melting behavior.
  • Compare experimental IR/NMR data with computational predictions (e.g., Gaussian software) .
  • Replicate synthesis under standardized conditions to isolate batch-specific variations .

Q. What experimental designs are optimal for studying the compound’s stability under oxidative conditions?

  • Expose samples to controlled O₂ environments and monitor degradation via UV-Vis (loss of aldehyde absorbance at ~280 nm).
  • Use accelerated stability testing (40°C/75% RH) over 4–6 weeks, with LC-MS to identify degradation products .

Notes on Evidence

  • Safety protocols and synthesis methods are inferred from analogous benzaldehyde derivatives.
  • Structural characterization techniques are generalized from PubChem and crystallography studies.
  • Stability and reactivity data extrapolated from hydroxy/methyl-substituted benzaldehydes.

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